![molecular formula C16H14ClN3O2 B1607508 4-氯-5-甲基-7-苯基-7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯 CAS No. 245728-43-2](/img/structure/B1607508.png)

4-氯-5-甲基-7-苯基-7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯

描述

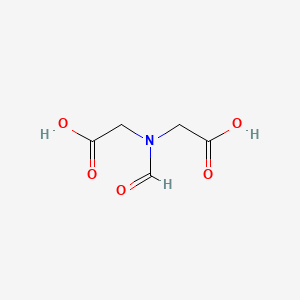

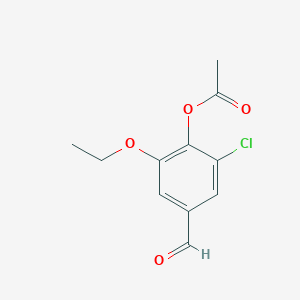

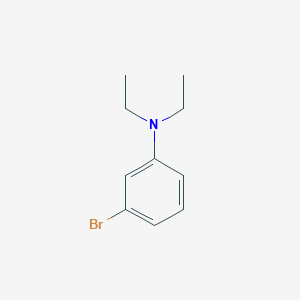

Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the formula C16H14ClN3O2 and a molecular weight of 315.75 . It is used for research purposes and is not intended for human use .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and creation of new compounds. This process includes the addition of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is determined by its chemical formula, C16H14ClN3O2 . Further analysis of its structure can be conducted using techniques such as IR spectra and NMR .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been shown to exhibit significant antiproliferative effects on cell lines, indicating their potential use in cancer treatment . The reaction mechanisms of these compounds are not yet fully understood, but they are believed to involve the inhibition of certain inflammatory mediators .Physical And Chemical Properties Analysis

Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a light brown to brown crystalline powder . More detailed physical and chemical properties can be obtained through further analysis .科学研究应用

- Scientific Field: Antitubercular Agents

- Summary of Application: 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential antitubercular agents . Tuberculosis (TB) is a leading cause of death worldwide, and developing new anti-TB compounds is critical .

- Methods of Application: The compounds were synthesized and their structure-activity relationships were studied. The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .

- Results: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . The most potent derivative was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

- Summary of Application: Pyrimidine derivatives, such as those in the 7H-Pyrrolo[2,3-d]pyrimidine class, have been studied for their potential as antimicrobial agents . These compounds have been tested against a variety of bacterial strains, including Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Methods of Application: The compounds were synthesized and their antibacterial activity was evaluated using standard microbiological techniques . The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined .

- Results: While the specific results for “Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” are not available, the study found that several 1,3-thiazolidine pyrimidine derivatives displayed promising antibacterial activity .

- Summary of Application: Compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which is structurally similar to your compound, are used in the manufacture of drugs like Tofacitinib citrate .

- Methods of Application: The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

- Results: The specific results for “Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” are not available, but the process described provides a method for synthesizing pyrimidine derivatives .

Scientific Field: Antimicrobial Agents

Scientific Field: Drug Manufacturing

未来方向

The future of research into Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and similar compounds lies in further understanding their synthesis, properties, and biological activities. This includes exploring their potential use in the treatment of diseases such as cancer and tuberculosis , as well as further investigating their structure-activity relationships . The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .

属性

IUPAC Name |

ethyl 4-chloro-5-methyl-7-phenylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-10(2)12-14(17)18-9-19-15(12)20(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMHLZSLGNDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C3=CC=CC=C3)N=CN=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371322 | |

| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

CAS RN |

245728-43-2 | |

| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245728-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1607441.png)